5,7-Dibromoquinoline

Synthetic methodology Cross-coupling Regioselectivity

5,7-Dibromoquinoline is a heterocyclic aromatic compound belonging to the class of dihalogenated quinolines, characterized by bromine atoms at positions 5 and 7 of the quinoline core (molecular formula C₉H₅Br₂N, MW 286.95 g/mol, melting point 96–98 °C). Its value proposition in scientific procurement derives not from intrinsic end-point biological activity but from its established role as a versatile, regio-regulatable synthetic intermediate for constructing highly substituted quinoline architectures through sequential cross-coupling chemistry.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 34522-69-5
Cat. No. B1595614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromoquinoline
CAS34522-69-5
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2Br)Br)N=C1
InChIInChI=1S/C9H5Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H
InChIKeyVYTOCZMQXCNIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 5,7-Dibromoquinoline (CAS 34522-69-5): A Strategic Dihalo Building Block for Medicinal Chemistry and Materials Science


5,7-Dibromoquinoline is a heterocyclic aromatic compound belonging to the class of dihalogenated quinolines, characterized by bromine atoms at positions 5 and 7 of the quinoline core (molecular formula C₉H₅Br₂N, MW 286.95 g/mol, melting point 96–98 °C) . Its value proposition in scientific procurement derives not from intrinsic end-point biological activity but from its established role as a versatile, regio-regulatable synthetic intermediate for constructing highly substituted quinoline architectures through sequential cross-coupling chemistry [1].

Why 5,7-Dibromoquinoline (34522-69-5) Cannot Be Replaced by Just Any Dibromoquinoline Isomer


Simple quinoline or in-class substitution fails because the bromine substitution pattern dictates regiochemical outcomes in metal-catalyzed transformations, which is the compound's primary mode of use. Among dibromoquinoline regioisomers, the 5,7-substitution pattern is unique in providing synthetically useful levels of regioselectivity—a 2:1 preference for the C5 position over C7 under standard Suzuki conditions [1]. By contrast, the 3,6-dibromoquinoline isomer exhibits essentially no regioselectivity (nearly equal mixture of regioisomers), rendering it synthetically impractical for sequential derivatization [1]. The 5,7-dibromo arrangement also uniquely positions both halogens for sequential functionalization into extended π-conjugated chromophores relevant to optoelectronic materials [2], a capability that monobrominated quinolines or other dihalogenation patterns do not replicate.

Quantitative Differentiation Evidence for 5,7-Dibromoquinoline (34522-69-5) vs. Closest Analogs


Regioselective Suzuki Coupling: 2:1 C5 Selectivity vs. 3,6-Dibromoquinoline's Complete Lack of Selectivity

5,7-Dibromoquinoline demonstrates a reproducible 2:1 regioselectivity favoring the C5 position over C7 in one-pot Suzuki couplings, enabling controlled sequential derivatization [1]. In the same study, 3,6-dibromo-4-methyl-2-methoxyquinoline afforded a highly complex, inseparable mixture with both regioisomers being formed in nearly equal amounts—regioselectivity was described as 'effectively non-existent' [1]. This differential regiochemical behavior is the critical factor determining whether a dibromoquinoline can be used for rational stepwise functionalization or yields uninterpretable mixtures.

Synthetic methodology Cross-coupling Regioselectivity Medicinal chemistry building blocks

Dual Bromine Sites Enable Stepwise Functionalization into Extended π-Chromophores for OLEDs—Capability Absent in Monobrominated Quinolines

5,7-Dibromoquinoline (as its 8-benzyloxy derivative) serves as the essential starting material for constructing 5,7-diaryl-substituted organoboron quinolinolates used as emissive layers in SMOLED devices [1]. Sequential Suzuki couplings at the 5- and 7-positions with arylboronic acids install extended π-conjugated chromophores (phenyl, biphenyl, 9,9′-dihexylfluorenyl). The resulting devices achieve bright yellow-to-orange electroluminescence with low onset voltages of 3.5–3.7 V and continuous wave luminance exceeding 1000 cd/m² [1]. Monobrominated quinolines (e.g., 5-bromoquinoline or 7-bromoquinoline) lack the second bromine substitution site required for this sequential chromophore extension strategy, fundamentally precluding the synthesis of these 5,7-diaryl architectures.

Materials science OLED Organoboron complexes Electroluminescence

Patent-Established Role as Key Intermediate for EP3 Receptor Antagonists Demonstrates Deployment-Ready Synthetic Pipeline

5,7-Dibromoquinoline is explicitly claimed as a synthetic intermediate in WO2016/103097 A1, a patent directed to antagonists of the prostaglandin EP3 receptor [1]. The compound appears with detailed synthetic characterization data: a validated Skraup-type synthesis from 3,5-dibromoaniline and glycerol, yielding 56% (3.19 g) with full analytical confirmation by ¹H NMR (400 MHz, CDCl₃) and LC-MS (ESI) m/z: 285.9 [M+H]⁺, purity 95% . This patent-validated synthetic route and characterization dataset constitute a documented industrial-quality specification absent from most closely related dibromoquinoline isomers that lack comparable patent-pedigreed preparative methods.

Drug discovery Patent intermediate EP3 receptor Pharmaceutical synthesis

5,7-Dibromo Scaffold Delivers Potent Antiproliferative Prodrug Entry; 5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline) Is a Multi-Indication Lead

Derivatives built upon the 5,7-dibromoquinoline scaffold exhibit quantifiable biological activity across multiple therapeutic areas, positioning 5,7-dibromoquinoline as a privileged entry point for medicinal chemistry programs [1]. 5,7-Dibromo-8-hydroxyquinoline (broxyquinoline, the direct C8-oxygenated derivative) shows IC₅₀ = 5.8 µM against SFTSV and IC₅₀ = 64.9 µM against CpACBP1 . In anticancer applications, 5,7-dibromo-8-hydroxyquinoline demonstrates significant antiproliferative potency against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines (IC₅₀ = 2–50 µg/mL) with low cytotoxicity (∼7–35% LDH release) comparable to 5-fluorouracil and cisplatin controls [2]. A multi-criteria decision-making analysis ranked 5,7-dibromo-8-hydroxyquinoline as the most promising anticancer agent among seven quinoline derivatives tested [2].

Anticancer Antiviral Antiparasitic 8-Hydroxyquinoline derivatives

Highest-Confidence Application Scenarios for 5,7-Dibromoquinoline (34522-69-5) Based on Quantitative Evidence


Stepwise, Regiocontrolled Synthesis of 5,7-Diarylquinoline Libraries for Medicinal Chemistry

Procure 5,7-dibromoquinoline specifically when synthetic strategy demands sequential, regioselective functionalization. The documented 2:1 C5-over-C7 selectivity under Suzuki conditions [1] enables library chemists to rationally design mono- and di-aryl derivatives with predictable regioisomeric ratios, unlike the 3,6-isomer which yields inseparable mixtures. This scenario directly addresses medicinal chemistry programs requiring controlled diversity at the quinoline 5- and 7-positions for structure–activity relationship (SAR) exploration.

Synthesis of 5,7-Diaryl Organoboron Quinolinolate OLED Emitters via Double Suzuki Coupling

When target compounds are 5,7-diaryl-8-quinolinolato BPh₂ complexes for OLED applications, 5,7-dibromoquinoline is the mandatory starting material. The two bromine atoms enable sequential installation of different aryl substituents (phenyl, biphenyl, 9,9′-dihexylfluorenyl), producing emitters with low onset voltages (3.5–3.7 V) and luminance >1000 cd/m² [2]. Monobrominated quinolines cannot deliver this architecture; no alternative synthetic entry to this emitter class has been reported.

Derivatization to 5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline) for Anticancer and Antiviral Lead Exploration

For programs targeting oncology or infectious disease, procurement of 5,7-dibromoquinoline provides entry to the well-validated broxyquinoline pharmacophore. The 8-hydroxy derivative has demonstrated IC₅₀ values comparable to 5-fluorouracil and cisplatin across five cancer cell lines (2–50 µg/mL) [3] and nM-range enzyme inhibition (hCA I Kᵢ = 46.04–956.82 nM; hCA II Kᵢ = 54.95–976.93 nM; AChE Kᵢ = 5.51–155.22 nM) [3]. This scenario covers both direct 8-hydroxy derivatization and subsequent C8 elaboration for structure-enabled lead optimization.

Patent-Guided Synthesis of EP3 Receptor Antagonist Intermediates with Quality-Control Documentation

For pharmaceutical development requiring regulatory-submission-grade intermediates, 5,7-dibromoquinoline is supported by the WO2016/103097 patent disclosure, which provides a fully characterized synthetic protocol (Skraup condensation, 56% yield, ¹H NMR and LC-MS confirmation) [4]. This documented traceability reduces method development overhead and provides auditable quality specifications for CMC (Chemistry, Manufacturing, and Controls) documentation—a procurement advantage over dibromoquinoline isomers lacking comparable patent pedigree.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dibromoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.